Tapotoclax
Overview
Description
Tapotoclax, also known as AMG 176, is a small molecule pharmaceutical currently under investigation in clinical studies . It selectively inhibits MCL1 (myeloid cell leukemia-1), potentially resulting in increased tumor cell apoptosis and reduced tumor growth . It disrupts the formation of MCL-1/Bcl-2-like protein 11 (BCL2L11; BIM) complexes and induces apoptosis in tumor cells .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI string and SMILES notation provided in the search results . The average molecular weight is 613.21 .Chemical Reactions Analysis
This compound has been found to interact with certain proteins and induce specific reactions. For instance, it has been reported that this compound results in increased expression of MCL1 protein . It also inhibits the reaction where MCL1 protein binds to BAK1 protein .Physical And Chemical Properties Analysis
This compound is a white to off-white solid . Its molecular formula is C33H41ClN2O5S and its molecular weight is 613.21 .Scientific Research Applications
Cardiovascular, Pulmonary, and Renal Effects : Taprostene, a prostacyclin analogue, has been studied for its protective effects against endotoxemia-related cardiovascular, pulmonary, and renal disturbances. In experiments with endotoxin-shocked rabbits, taprostene showed potential in preventing pulmonary hypertension, preserving cardiac output, and maintaining glomerular filtration rate (Schneider, 1991).
Antibiotics in Biomedical Research : A study on tetracyclines, including doxycycline, highlighted the need for caution in their use in biomedical research due to their impact on mitochondrial function across various eukaryotic models, including cell types, worms, flies, mice, and plants. This suggests implications for tapotoclax's use in research settings (Moullan et al., 2015).
Applications in Dentistry : this compound's application in endodontics has been explored, particularly in the form of 'triple antibiotic paste' (TAP), consisting of ciprofloxacin, metronidazole, and minocycline. TAP is used in endodontic treatments for its antimicrobial properties and its ability to facilitate treatments like vital pulp therapy and regeneration protocols (Parhizkar et al., 2018).
Drug Discovery and Development : The historical perspective of drug discovery, where this compound might play a role, emphasizes the importance of pharmacology and clinical sciences in advancing medicine. This study offers insights into the evolution of drug research and the complexity of modern drug discovery (Drews, 2000).
Challenges in Ocular Drug Delivery : Research has also addressed the difficulties in drug delivery, particularly in ocular applications. This is relevant for substances like this compound, where effective delivery systems are crucial for their therapeutic effects (Urtti, 2006).
Diabetes Research : this compound might find application in diabetes research, as shown by studies using animal models to understand the disease pathogenesis and evaluate therapeutics. These models are crucial for preclinical evaluation of treatments like this compound (Goyal et al., 2016).
Computational Research in Life Sciences : The Galaxy platform demonstrates the significance of computational research in life sciences, which can be instrumental in understanding and applying this compound in various scientific domains (Goecks et al., 2010).
Genotoxicity and Toxicity Evaluations : Studies on the genotoxicity of various compounds, including pharmaceuticals, underscore the importance of evaluating the potential toxic effects of this compound in preclinical and clinical settings (Demsia et al., 2007).
Mechanism of Action
Safety and Hazards
Future Directions
Tapotoclax is currently being investigated in clinical trials for treatment of conditions like Relapsed or Refractory Acute Myeloid Leukemia (AML) and Relapsed/Refractory Multiple Myeloma (RRMM) . The European Medicines Agency has accepted changes to the agreed paediatric investigation plan for this compound . Future work will focus on determining the mechanism of enhanced cell death induced by the epigenetic drugs to improve the response to this compound treatment .
properties
IUPAC Name |
(3'R,4S,6'R,7'S,8'E,11'S,12'R)-7-chloro-7'-methoxy-11',12'-dimethyl-13',13'-dioxospiro[2,3-dihydro-1H-naphthalene-4,22'-20-oxa-13λ6-thia-1,14-diazatetracyclo[14.7.2.03,6.019,24]pentacosa-8,16(25),17,19(24)-tetraene]-15'-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H41ClN2O5S/c1-21-6-4-8-30(40-3)27-12-9-25(27)18-36-19-33(15-5-7-23-16-26(34)11-13-28(23)33)20-41-31-14-10-24(17-29(31)36)32(37)35-42(38,39)22(21)2/h4,8,10-11,13-14,16-17,21-22,25,27,30H,5-7,9,12,15,18-20H2,1-3H3,(H,35,37)/b8-4+/t21-,22+,25-,27+,30-,33-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQNINBDKGLWYMU-GEAQBIRJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC=CC(C2CCC2CN3CC4(CCCC5=C4C=CC(=C5)Cl)COC6=C3C=C(C=C6)C(=O)NS(=O)(=O)C1C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C/C=C/[C@@H]([C@@H]2CC[C@H]2CN3C[C@@]4(CCCC5=C4C=CC(=C5)Cl)COC6=C3C=C(C=C6)C(=O)NS(=O)(=O)[C@@H]1C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H41ClN2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
613.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1883727-34-1 | |
Record name | Tapotoclax [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1883727341 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tapotoclax | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB17166 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | TAPOTOCLAX | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97W7N9T08G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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